molecular formula C16H19NO B5705491 N-(3-methoxybenzyl)-3,5-dimethylaniline

N-(3-methoxybenzyl)-3,5-dimethylaniline

Cat. No.: B5705491
M. Wt: 241.33 g/mol
InChI Key: YKYOCBJWMPINAU-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-3,5-dimethylaniline is a tertiary amine compound of significant interest in organic synthesis and materials science research. This chemical, with the molecular formula C16H19NO and a molecular weight of approximately 241.33 g/mol, serves as a versatile building block for the development of more complex molecular architectures . Its structure, which incorporates aniline and methoxybenzyl motifs, is analogous to compounds used in the synthesis of specialty chemicals and pharmaceutical intermediates . As a research chemical, its primary value lies in its application as a precursor in heterocyclic and supramolecular chemistry. Researchers utilize this compound to explore new synthetic pathways, particularly in constructing nitrogen-containing compounds. While the exact melting point for this isomer should be confirmed, closely related solid compounds such as N-(p-Methoxybenzyl)-3,5-dimethyl aniline have melting points in the range of 47-51 °C, indicating its potential stability at room temperature . Proper handling and storage are essential; it should be kept sealed in a dry environment at room temperature to preserve its stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOCBJWMPINAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3,5-dimethylaniline can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3,5-dimethylaniline. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxybenzyl)-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of the endocannabinoid system. This can result in various physiological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Electronic and Optical Properties
  • Schiff Base Derivatives (Nitro vs. Methoxy Groups): N-(2/3-Nitrobenzylidene)-2,4-dimethylaniline (): These Schiff bases exhibit strong third-order nonlinear optical (NLO) behavior due to nitro groups, which enhance electron-withdrawing capacity. Their maximum one-photon absorption (OPA) wavelengths are <450 nm, enabling optical transparency in visible/near-IR regions . However, its extended conjugation may improve thermal stability for optoelectronic applications.
Compound Substituent Key Property Application Reference
N-(3-Nitrobenzylidene)-2,4-dimethylaniline 3-NO$_2$ $\gamma = 1.5 \times 10^{-30}$ esu Optical Communications
N-(3-Methoxybenzyl)-3,5-dimethylaniline 3-OCH$_3$ Pending experimental data Materials Science

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